molecular formula C12H15ClN2OS B403086 2-[(3-chlorophenyl)methylsulfanyl]-N-(propan-2-ylideneamino)acetamide

2-[(3-chlorophenyl)methylsulfanyl]-N-(propan-2-ylideneamino)acetamide

Katalognummer: B403086
Molekulargewicht: 270.78g/mol
InChI-Schlüssel: NEBMWKWIPWSJHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-chlorobenzyl)thio]-N’-(1-methylethylidene)acetohydrazide is a chemical compound with the molecular formula C₁₁H₁₃ClN₂OS. It is primarily used in research settings and has applications in various scientific fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorobenzyl)thio]-N’-(1-methylethylidene)acetohydrazide typically involves the reaction of 3-chlorobenzyl chloride with thioacetohydrazide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification steps like recrystallization and chromatography to ensure the compound’s purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3-chlorobenzyl)thio]-N’-(1-methylethylidene)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(3-chlorobenzyl)thio]-N’-(1-methylethylidene)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(3-chlorobenzyl)thio]-N’-(1-methylethylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(3-chlorobenzyl)thio]-N’-(1-methylethylidene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorobenzyl thioether moiety differentiates it from other hydrazides, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C12H15ClN2OS

Molekulargewicht

270.78g/mol

IUPAC-Name

2-[(3-chlorophenyl)methylsulfanyl]-N-(propan-2-ylideneamino)acetamide

InChI

InChI=1S/C12H15ClN2OS/c1-9(2)14-15-12(16)8-17-7-10-4-3-5-11(13)6-10/h3-6H,7-8H2,1-2H3,(H,15,16)

InChI-Schlüssel

NEBMWKWIPWSJHH-UHFFFAOYSA-N

SMILES

CC(=NNC(=O)CSCC1=CC(=CC=C1)Cl)C

Kanonische SMILES

CC(=NNC(=O)CSCC1=CC(=CC=C1)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.